(E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
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Description
(E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H11ClN2O2S3 and its molecular weight is 394.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on derivatives of rhodanine-3-acetic acid, closely related to the requested compound, demonstrates significant antimicrobial potential. These derivatives, including structures similar to the specified compound, have been evaluated against a variety of bacteria, mycobacteria, and fungi. Notably, certain derivatives exhibited high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Structure-activity relationship studies identified key features contributing to antimicrobial efficacy, with some compounds showing promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory and Anticancer Activities
Novel derivatives featuring the core structure of the requested compound have been synthesized and tested for anti-inflammatory activity. Among these, several showed significant anti-inflammatory effects, suggesting potential applications in treating inflammation-related conditions (Sunder & Maleraju, 2013). Moreover, derivatives incorporating thiazolidinone and benzothiazole units have been evaluated for antitumor activity, demonstrating considerable efficacy against various cancer cell lines, underscoring their potential in anticancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Agents
Studies on thiazolidinone derivatives have shown them to be potent antibacterial and antifungal agents. Specifically, compounds within this class have been effective against Escherichia coli, Staphylococcus aureus, and various fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Kumar et al., 2012).
Structural Studies
Crystallographic studies on related acetamide derivatives have provided insights into their molecular structures, facilitating the design of compounds with enhanced biological activities. These studies are crucial for understanding the interactions that underlie the biological efficacy of such compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S3/c17-11-5-1-2-6-12(11)18-14(20)9-19-15(21)13(24-16(19)22)8-10-4-3-7-23-10/h1-8H,9H2,(H,18,20)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYIYNGNIZBUGG-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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